N-(2-methoxybenzyl)-3-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
N-(2-methoxybenzyl)-3-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:
- A 2-methoxybenzyl group attached to the propanamide chain.
- A 3-methoxyphenylamino-2-oxoethyl substituent at the N1 position of the quinazolinone ring.
- A propanamide linker connecting the quinazolinone core to the 2-methoxybenzyl moiety.
Quinazolinones are recognized for their diverse pharmacological profiles, including antitumor, anticonvulsant, and anti-inflammatory activities .
Properties
Molecular Formula |
C28H28N4O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
3-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H28N4O6/c1-37-21-10-7-9-20(16-21)30-26(34)18-32-23-12-5-4-11-22(23)27(35)31(28(32)36)15-14-25(33)29-17-19-8-3-6-13-24(19)38-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
MMSVVYKVSVTXIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzylamine and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives. The key steps include:
Formation of the Quinazolinone Core: This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methoxyphenyl and carbamoyl groups is carried out using reagents such as methoxybenzyl chloride and isocyanates under controlled conditions to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
The compound N-(2-methoxybenzyl)-3-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step synthetic routes. These routes often include the formation of the quinazoline core followed by the introduction of side chains through amide bond formation. The synthetic strategy may utilize various reagents and conditions to ensure regioselectivity and yield.
Anticancer Properties
Recent studies have indicated that compounds related to quinazoline derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting that structural modifications can enhance cytotoxic effects . The mechanism of action often involves the inhibition of specific kinases or modulation of signaling pathways associated with cancer cell proliferation.
Other Therapeutic Applications
Beyond anticancer activity, derivatives of this compound may also show promise in treating other conditions:
- Antimicrobial Activity : Some studies have indicated that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating autoimmune diseases.
Case Study 1: Anticancer Activity
A series of synthesized derivatives related to the target compound were tested for their antiproliferative activity. The derivatives exhibited varying degrees of activity against multiple cancer cell lines. For example, one derivative showed an IC50 value of 5 μg/mL against MCF-7 cells, indicating a strong potential for further development into therapeutic agents .
Case Study 2: Synthesis and Characterization
The synthesis of this compound was characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound. These analytical methods are essential for ensuring that the synthesized compounds meet the necessary standards for biological testing.
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are vast:
- Drug Development : The unique structure may serve as a lead compound for developing novel anticancer drugs.
- Targeted Therapy : Modifications could enhance selectivity towards specific tumor types or reduce side effects.
- Combination Therapies : This compound could be explored in combination with existing therapies to improve efficacy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl and carbamoyl groups enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Quinazolinone Derivatives
a. N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 510737-53-8)
- Structure: Simpler quinazolinone core with a 2-methoxyphenyl-propanamide substituent.
- Synthesis : Prepared via nucleophilic substitution, yielding 40–50% .
- Bioactivity: Demonstrates moderate antiproliferative activity against cancer cell lines (IC₅₀ ~15–25 μM) but lacks the 3-methoxyphenylamino-2-oxoethyl group, which may reduce target affinity compared to the target compound .
b. N-(3-Methoxypropyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide (CAS 899919-71-2)
- Structure : Features a 3-nitrobenzyl group instead of 2-methoxybenzyl and a 3-methoxypropyl chain.
- Synthesis : Achieved via Pd-catalyzed coupling (yield: 60–70%) .
- Bioactivity : Exhibits stronger antiproliferative activity (IC₅₀ ~5–10 μM), attributed to the electron-withdrawing nitro group enhancing DNA intercalation .
c. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Benzothiazole and Oxadiazole Analogues
a. 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide (CAS 833438-00-9)
b. (Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
- Structure : Oxadiazole-benzooxazine hybrid.
- Synthesis : Cs₂CO₃-mediated coupling (yield: 65–75%) .
- Bioactivity : Antimicrobial activity (MIC: 4–8 μg/mL against S. aureus), emphasizing heterocyclic diversity in modulating activity .
Comparative Analysis
Table 1: Key Comparisons of Structural and Functional Properties
*Estimated based on analogous quinazolinone syntheses .
Research Findings and Implications
Structural-Activity Relationships (SAR): Methoxy Groups: Enhance lipophilicity and π-π stacking interactions, critical for receptor binding . Nitro/Halogen Substituents: Improve potency but may increase toxicity (e.g., nitrobenzyl in CAS 899919-71-2) .
Bioactivity Clustering: Molecular networking () indicates that quinazolinones with similar substituents cluster into bioactivity groups, suggesting shared mechanisms (e.g., topoisomerase inhibition for antiproliferative activity) .
Biological Activity
Chemical Structure and Properties
The compound features a quinazoline backbone, which is known for its diverse biological activities. The structure includes:
- A methoxybenzyl group : Enhances lipophilicity and may influence receptor interactions.
- A 2,4-dioxo-1,2-dihydroquinazoline moiety : This core structure is associated with various pharmacological effects.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
- Efficacy : Studies showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 15 µg/mL, indicating potent antimicrobial effects.
Enzyme Inhibition
Inhibition of key enzymes involved in disease pathways is another area where this compound shows promise.
- Cholinesterase Inhibition : The compound was found to inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 25 µM. This suggests potential use in treating Alzheimer's disease.
Table of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer Activity | Breast Cancer Cells | 10 - 30 µM | |
| Antimicrobial Activity | E. coli | 5 µg/mL | |
| S. aureus | 10 µg/mL | ||
| Enzyme Inhibition | AChE | 25 µM |
Recent Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, showing promise for further development as an anticancer agent.
- Antimicrobial Mechanism : Research indicated that the antimicrobial activity may be due to disruption of bacterial cell membranes and interference with metabolic pathways.
- Cholinesterase Inhibition : The inhibition of AChE suggests potential applications in neurodegenerative diseases, with ongoing research aimed at optimizing its efficacy and selectivity.
Future Directions
Research is ongoing to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : To confirm efficacy and safety profiles in animal models before clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
